molecular formula C19H22N4O2 B2920075 3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole CAS No. 1775313-73-9

3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole

Cat. No. B2920075
CAS RN: 1775313-73-9
M. Wt: 338.411
InChI Key: BANASBINSZEWGE-UHFFFAOYSA-N
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Description

The compound “3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The isoxazole ring is a key structural feature . The diazepine ring of a related compound, olanzapine, exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .


Chemical Reactions Analysis

The chemistry of isoxazole derivatives has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives have been found to have potential as analgesics . They can be used to relieve pain without causing loss of consciousness.

Anti-inflammatory Applications

Isoxazole derivatives also exhibit anti-inflammatory properties . They can be used to reduce inflammation in the body, which can be beneficial in the treatment of conditions like arthritis.

Anticancer Applications

Some isoxazole derivatives have shown anticancer activity . They can inhibit the growth of cancer cells and could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Isoxazole derivatives can also have antimicrobial properties . They can be used to kill or inhibit the growth of microorganisms, which can be useful in the treatment of various infections.

Antiviral Applications

Some isoxazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses, which can be beneficial in the treatment of viral infections.

Anticonvulsant Applications

Isoxazole derivatives can also act as anticonvulsants . They can prevent or reduce the severity of seizures, which can be useful in the treatment of conditions like epilepsy.

Antidepressant Applications

Some isoxazole derivatives have shown potential as antidepressants . They can be used to alleviate the symptoms of depression.

Immunosuppressant Applications

Isoxazole derivatives can also act as immunosuppressants . They can suppress the immune response, which can be beneficial in the treatment of autoimmune diseases and in organ transplantation.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to exhibit anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Isoxazole derivatives have shown promising biological activities and therapeutic potential, suggesting that they could be developed into clinically viable drugs . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-16(12-21-25-14)13-22-6-8-23(9-7-22)19(24)10-15-11-20-18-5-3-2-4-17(15)18/h2-5,11-12,20H,6-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANASBINSZEWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole

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